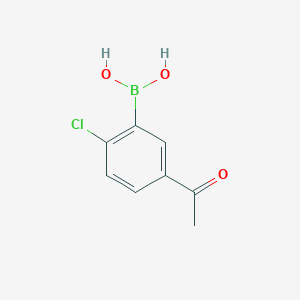

5-Acetyl-2-chlorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-acetyl-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHQVMHOGNFKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376839 | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022922-17-3 | |

| Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 5-Acetyl-2-chlorophenylboronic acid, with the CAS number 1022922-17-3, is a substituted phenylboronic acid that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with acetyl and chloro substituents, make it a valuable reagent for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, its fundamental chemical and structural characteristics are well-defined.

| Property | Value | Source(s) |

| CAS Number | 1022922-17-3 | [1][2] |

| Molecular Formula | C₈H₈BClO₃ | [3] |

| Molecular Weight | 198.41 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically available at ≥95% or ≥98% | [2][4] |

Structural Information:

The structure of this compound features a benzene ring substituted with a boronic acid group (-B(OH)₂), a chloro group (-Cl) at the ortho position relative to the boronic acid, and an acetyl group (-COCH₃) at the meta position.

Predicted Physicochemical Properties:

While experimental values are pending, computational models predict the following properties:

| Property | Predicted Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 198.025152 g/mol |

| Monoisotopic Mass | 198.025152 g/mol |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 13 |

Synthesis and Experimental Protocols

A practical and scalable synthesis of acetylphenylboronic acids typically involves a multi-step process. While a specific protocol for this compound is not explicitly detailed in the literature, a general and adaptable methodology can be inferred from the synthesis of similar compounds.[5][6] The key challenge in synthesizing acetylphenylboronic acids is the reactivity of the acetyl group with the organometallic intermediates required for borylation. Therefore, a protection-deprotection strategy is commonly employed.

General Synthetic Workflow:

Figure 1: General synthetic workflow for acetylphenylboronic acids.

Detailed Experimental Protocol (Adapted from similar syntheses[5][7]):

Step 1: Ketal Protection of the Acetyl Group

-

To a solution of the starting bromoacetophenone derivative (e.g., 1-(4-bromo-3-chlorophenyl)ethan-1-one) in a suitable solvent such as toluene, add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the protected bromo ketal.

Step 2: Grignard Reaction and Borylation

-

Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of the bromo ketal from Step 1 in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the formation of the Grignard reagent is complete, cool the mixture to a low temperature (e.g., -78 °C).

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Deprotection and Isolation

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and the ketal protecting group.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. It is often beneficial to run NMR spectra of boronic acids in deuterated methanol or water to break up any boroxine (anhydride trimer) formation that can lead to complex spectra.[8]

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl (C=O) of the acetyl group and the O-H and B-O stretches of the boronic acid.

Chemical Reactivity and Applications

Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.[9][10]

Suzuki-Miyaura Coupling:

This compound can be coupled with a variety of aryl or heteroaryl halides (or triflates) to generate complex molecular scaffolds.

General Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel, combine this compound, the aryl/heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Purge the reaction mixture with an inert gas.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

Figure 2: Suzuki-Miyaura coupling reaction scheme.

Biological Activity and Drug Development Potential

While specific biological studies on this compound are not yet prevalent in the literature, the broader class of phenylboronic acids has demonstrated significant potential in drug discovery.[11] Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with the catalytic serine residue.[12]

Potential as Enzyme Inhibitors:

The boronic acid moiety of this compound can act as a warhead to target the active site of various enzymes. The acetyl and chloro substituents on the phenyl ring can modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, substituted phenylboronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13][14]

Experimental Protocol for Enzyme Inhibition Assay (General):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound to test a range of concentrations.

-

In a microplate, combine the enzyme of interest, a suitable buffer, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 3: Mechanism of enzyme inhibition by boronic acids.

Safety and Handling

Based on the safety data sheets (SDS) of structurally similar compounds like 2-acetylphenylboronic acid and phenylboronic acid, this compound should be handled with care.[15] It is likely to be an irritant to the skin, eyes, and respiratory tract.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a promising chemical entity with significant potential for application in organic synthesis and drug discovery. Its utility as a building block in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex biaryl structures. Furthermore, the presence of the boronic acid functional group suggests its potential as an enzyme inhibitor, a research avenue that warrants further exploration. This technical guide provides a foundational understanding of the properties and potential applications of this compound, aiming to facilitate its use in innovative research and development endeavors. As more specific experimental data becomes available, the full scope of its utility will undoubtedly be further elucidated.

References

- 1. 1022922-17-3 CAS|5-乙酰基-2-氯苯硼酸|生产厂家|价格信息 [m.chemicalbook.com]

- 2. 5-乙酰基-2-氯苯硼酸 | CAS 1022922-17-3 | Boronic acid, B-(5-acetyl-2-chlorophenyl)- | 中磊新材 [catsyn.com]

- 3. PubChemLite - this compound (C8H8BClO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound [chemdict.com]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

5-Acetyl-2-chlorophenylboronic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 1022922-17-3

This technical guide provides an in-depth overview of 5-Acetyl-2-chlorophenylboronic acid, a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted phenylboronic acid that serves as a valuable building block in organic synthesis. A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| CAS Number | 1022922-17-3 |

| Molecular Formula | C₈H₈BClO₃ |

| Molecular Weight | 198.41 g/mol |

| Appearance | Off-white to white powder |

| Purity | Typically ≥95% |

Synthesis of this compound

A plausible synthetic route would start from a protected bromoacetophenone derivative. The carbonyl group is typically protected as a ketal to prevent its reaction with the Grignard reagent. The protected bromo-compound then undergoes a Grignard reaction with magnesium, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the borate ester and the ketal to yield the desired acetylphenylboronic acid.

Experimental Protocol: General Synthesis of Acetylphenylboronic Acids via Grignard Reaction

-

Step 1: Protection of the Carbonyl Group: The starting bromoacetophenone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ethylene ketal. This reaction is typically carried out in a solvent like toluene with azeotropic removal of water.

-

Step 2: Grignard Reagent Formation: The protected bromo-compound is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent.

-

Step 3: Borylation: The freshly prepared Grignard reagent is added dropwise to a solution of a trialkyl borate in anhydrous THF at a low temperature (e.g., -78 °C).

-

Step 4: Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the borate ester to the boronic acid and removes the ketal protecting group.

-

Step 5: Purification: The final product is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate. The presence of the acetyl and chloro substituents on the phenyl ring of this compound allows for the introduction of this functionalized moiety into a wide range of organic molecules.

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Conditions: The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in drug discovery due to their unique chemical properties that allow for diverse biological interactions. While specific drug candidates derived from this compound are not prominently documented, its structural motifs are relevant to the synthesis of pharmacologically active compounds. The acetylphenyl and chlorophenyl groups are present in numerous bioactive molecules.

The primary application of this compound in this field is as a building block to create libraries of novel compounds for biological screening. Through Suzuki-Miyaura coupling, this reagent can be used to synthesize biaryl structures, which are common scaffolds in many therapeutic agents. For instance, the resulting compounds could be investigated for their activity as enzyme inhibitors or receptor modulators in various disease-related signaling pathways.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Spectral Data

Representative spectral data for phenylboronic acids can be found in various chemical databases. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the boronic acid hydroxyl protons (which may be broad or exchangeable). The ¹³C NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon, and the acetyl methyl carbon. The IR spectrum would typically show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the acetyl group, and C-Cl and aromatic C-H and C=C stretching vibrations.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

An In-Depth Technical Guide to the Molecular Structure of 5-Acetyl-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-chlorophenylboronic acid is a substituted phenylboronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a chloro substituent ortho to the boronic acid group and an acetyl group para to the chloro substituent, impart distinct chemical properties that make it a valuable building block in the development of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on data relevant to researchers and professionals in the field of drug development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with three functional groups: a boronic acid [-B(OH)₂], a chlorine atom, and an acetyl group (-COCH₃).

Diagram of the Molecular Structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BClO₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not definitively reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and methanol | |

| SMILES | B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | [1] |

| InChI | InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | [1] |

Synthesis

General Synthetic Workflow

References

An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-chlorophenylboronic acid is a synthetic organoboron compound that holds significant potential as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its unique trifunctionalized structure, featuring a boronic acid group, an acetyl moiety, and a chloro substituent on a phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and application in key chemical reactions.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to understanding its reactivity and potential applications.

Structure:

Chemical Structure of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BClO₃ | [1] |

| Molecular Weight | 198.41 g/mol | [1] |

| CAS Number | 1022922-17-3 | --- |

| Appearance | Off-white to white powder | --- |

| Melting Point | Not explicitly available. Similar compounds like 2-chlorophenylboronic acid have a melting point of 138-140 °C. | --- |

| Boiling Point | Data not available. | --- |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Phenylboronic acid shows good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. | --- |

| Stability | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Sensitive to moisture. | --- |

Table 2: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z |

| [M+H]⁺ | 199.0327 |

| [M+Na]⁺ | 221.0146 |

| [M-H]⁻ | 197.0183 |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and application of this compound. The following protocols are based on established methods for the synthesis of similar acetylphenylboronic acids.

Synthesis of this compound

The synthesis of acetylphenylboronic acids often involves a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis. A key challenge is the protection of the acetyl group, which is not compatible with the Grignard reagent.

References

An In-Depth Technical Guide to the Solubility of 5-Acetyl-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2-chlorophenylboronic acid. Due to the absence of specific quantitative solubility data in publicly available literature for this exact compound, this document outlines the expected solubility based on the known behavior of phenylboronic acids.[1][2][3] Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility in various solvents, a critical step in drug development, process chemistry, and analytical method development.

Predicted Solubility Profile

Phenylboronic acids are known to exhibit a range of solubilities in common laboratory solvents, largely dictated by the polarity of the solvent.[1][2] Unsubstituted phenylboronic acid is soluble in most polar organic solvents and demonstrates poor solubility in nonpolar solvents like hexanes.[2] The presence of an acetyl group (electron-withdrawing) and a chloro group (electron-withdrawing and lipophilic) on the phenyl ring of this compound will influence its polarity and crystal lattice energy, thereby affecting its solubility.

Based on the general principles of "like dissolves like" and the observed solubility of similar phenylboronic acid derivatives, a qualitative solubility profile can be predicted. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors with the boronic acid's hydroxyl groups. Phenylboronic acids generally show high solubility in ketones and ethers.[1][3] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the boronic acid. Solubility in water is expected to be moderate and pH-dependent, a common characteristic of acidic compounds. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Chloroform is noted as a solvent for moderate solubility of phenylboronic acid.[1][3] |

| Nonpolar Aromatic | Toluene, Benzene | Low | The polarity of these solvents is insufficient to effectively solvate the polar boronic acid functional group. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | As nonpolar solvents, they are poor at solvating polar molecules like boronic acids. Phenylboronic acids are reported to have very low solubility in hydrocarbons.[1][3] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, an experimental determination is necessary. The following protocol describes the "Shake-Flask" method, a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[5]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

-

Mobile phase for HPLC analysis

-

Reference standard of this compound for calibration curve

Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

-

Accurately add a known volume of the desired test solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

Spectral Analysis of 5-Acetyl-2-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Acetyl-2-chlorophenylboronic acid (C₈H₈BClO₃), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the characterization and quality control of this reagent.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from closely related substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the acetyl methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, acetyl, and boronic acid groups.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (position 3) | 7.8 - 8.0 | d | ~8.0 |

| Aromatic H (position 4) | 7.6 - 7.8 | dd | ~8.0, ~2.0 |

| Aromatic H (position 6) | 7.9 - 8.1 | d | ~2.0 |

| Acetyl CH₃ | 2.5 - 2.7 | s | N/A |

| B(OH)₂ | 8.0 - 8.5 | br s | N/A |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 195 - 200 |

| Aromatic C-B | 130 - 135 (often not observed or broad) |

| Aromatic C-Cl | 135 - 140 |

| Aromatic C-H (positions 3, 4, 6) | 125 - 135 |

| Aromatic C-C=O | 138 - 142 |

| Acetyl CH₃ | 25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching, H-bonded | 3200 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, CH₃) | Stretching | 2850 - 3000 |

| C=O (Ketone) | Stretching | 1670 - 1690 |

| C=C (Aromatic) | Stretching | 1550 - 1600 |

| B-O | Stretching | 1330 - 1380 |

| C-Cl | Stretching | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry data is predicted for various adducts that may be observed, particularly with electrospray ionization (ESI). The monoisotopic mass of this compound is approximately 198.0250 g/mol .[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.0328 |

| [M+Na]⁺ | 221.0147 |

| [M-H]⁻ | 197.0182 |

| [M+H-H₂O]⁺ | 181.0228 |

Experimental Protocols

The following protocols provide a general framework for the spectral analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Phenylboronic acids can sometimes form oligomers, which can lead to broad signals. Using a solvent like methanol-d₄ can help break up these oligomers.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over several minutes.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative modes. Boronic acids can often be detected effectively in negative ion mode as the [M-H]⁻ ion.

-

Scan Range: m/z 50 - 500.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the spectral analysis of this compound.

References

Synthesis of 5-Acetyl-2-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the proposed synthetic pathways for 5-Acetyl-2-chlorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The presence of both a chloro and an acetyl substituent on the phenylboronic acid scaffold presents unique synthetic challenges, primarily the incompatibility of the acetyl group's carbonyl functionality with common organometallic intermediates. This guide outlines a robust, multi-step approach to overcome these challenges, including detailed experimental protocols derived from established methodologies for analogous compounds.

Executive Summary

The recommended synthesis of this compound involves a four-step sequence commencing with the commercially available starting material, 1-(3-bromo-4-chlorophenyl)ethanone. The core strategy revolves around the temporary protection of the reactive acetyl group as a ketal, followed by a halogen-metal exchange to generate an organometallic intermediate. This intermediate is then subjected to borylation and subsequent deprotection to yield the target molecule. Two primary pathways are presented, differing in the method of organometallic intermediate formation: a Grignard reaction and a lithium-halogen exchange.

Proposed Synthetic Pathways

The overall synthetic scheme is depicted below. The key steps include:

-

Protection: The acetyl group of 1-(3-bromo-4-chlorophenyl)ethanone ( 1 ) is protected as a 1,3-dioxolane ( 2 ).

-

Organometallic Formation: An aryl organometallic intermediate is formed from the protected compound 2 via either a Grignard reaction (Pathway A) or a lithium-halogen exchange (Pathway B).

-

Borylation: The organometallic intermediate reacts with a trialkyl borate, followed by acidic workup, to form the protected boronic acid ( 3 ).

-

Deprotection: The ketal protecting group is removed under acidic conditions to yield the final product, this compound ( 4 ).

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

The following tables summarize the expected reagents, conditions, and representative yields for each step of the proposed synthesis. Yields are based on literature precedents for similar transformations and may require optimization for this specific substrate.

Table 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone

| Step | Starting Material | Reagents & Conditions | Product | Representative Yield |

| 1 | 1-(3-Bromo-4-chlorophenyl)ethanone | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, Dean-Stark, reflux | 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane | 85-95% |

Table 2: Halogen-Metal Exchange and Borylation

| Pathway | Starting Material | Reagents & Conditions | Intermediate | Borylation Reagent | Product | Representative Yield (from protected intermediate) |

| A | 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane | Mg turnings, I₂ (cat.), THF, reflux | Grignard Reagent | Triisopropyl borate, THF, -78 °C to RT; then aq. HCl | Protected Boronic Acid | 60-70% |

| B | 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane | n-BuLi or t-BuLi, THF, -78 °C | Organolithium Reagent | Triisopropyl borate, THF, -78 °C to RT; then aq. HCl | Protected Boronic Acid | 65-75% |

Table 3: Deprotection of the Ketal Group

| Step | Starting Material | Reagents & Conditions | Product | Representative Yield |

| 4 | Protected Boronic Acid | Acetone, water, p-toluenesulfonic acid (cat.), RT | This compound | 90-98% |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound, adapted from established literature procedures.

Step 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone

Methodology: A solution of 1-(3-bromo-4-chlorophenyl)ethanone (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane, which can often be used in the next step without further purification.

Caption: Workflow for the ketal protection of the starting material.

Step 2 & 3 (Pathway A): Grignard Reaction and Borylation

Methodology: To a flask containing magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere, a solution of 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane (1.0 eq.) in anhydrous THF is added dropwise. The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed. The resulting Grignard solution is cooled to -78 °C and transferred via cannula to a solution of triisopropyl borate (1.5 eq.) in anhydrous THF at -78 °C. The reaction mixture is allowed to warm to room temperature overnight. The reaction is then quenched by the slow addition of 2 M HCl at 0 °C and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected boronic acid.

Step 2 & 3 (Pathway B): Lithium-Halogen Exchange and Borylation

Methodology: A solution of 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. To this solution, triisopropyl borate (1.5 eq.) is added dropwise at -78 °C. The reaction is allowed to warm to room temperature overnight. Workup is performed as described in Pathway A.

Caption: Alternative pathways for the formation of the boronic acid intermediate.

Step 4: Deprotection of the Ketal Group

Methodology: The crude protected boronic acid from the previous step is dissolved in a mixture of acetone and water. A catalytic amount of p-toluenesulfonic acid is added, and the solution is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Concluding Remarks

The synthesis of this compound is a feasible endeavor for skilled synthetic chemists. The presented pathways, leveraging a robust protection-deprotection strategy, offer a logical and adaptable approach. While the Grignard and organolithium pathways are both viable, the lithium-halogen exchange may offer higher yields and fewer side products, though it requires more stringent anhydrous and low-temperature conditions. The provided protocols serve as a comprehensive starting point for the laboratory-scale synthesis of this important chemical intermediate. Optimization of reaction conditions for each step will be crucial for maximizing yields and purity on a larger scale.

An In-depth Technical Guide to the Key Characteristics and Reactivity of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids are a versatile class of organoboron compounds that have become indispensable reagents in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and diverse reactivity make them crucial building blocks for the construction of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the key characteristics and reactivity of substituted phenylboronic acids, with a focus on their application in cross-coupling reactions.

Phenylboronic acids are characterized by a phenyl ring attached to a boronic acid functional group [-B(OH)₂]. The boron atom is sp²-hybridized, possessing a vacant p-orbital which imparts Lewis acidity to the molecule.[1] The reactivity and properties of the boronic acid are significantly influenced by the nature and position of substituents on the phenyl ring.

Key Structural and Electronic Characteristics

The chemical behavior of substituted phenylboronic acids is intrinsically linked to their structural and electronic properties. Substituents on the phenyl ring can exert profound steric and electronic effects, modulating the Lewis acidity of the boron center and influencing the rates and outcomes of reactions.

Electronic Effects of Substituents

The electronic nature of the substituent on the phenyl ring directly impacts the electron density at the boron atom. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), increase the Lewis acidity of the boronic acid by inductively pulling electron density away from the boron center. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the Lewis acidity by pushing electron density towards the boron atom.

This modulation of Lewis acidity is reflected in the pKa values of the substituted phenylboronic acids. A lower pKa value indicates a stronger acid.

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (Position) | pKa |

| 4-OCH₃ | 9.75 |

| 4-CH₃ | 9.60 |

| H | 8.83[1] |

| 4-F | 8.80 |

| 4-Cl | 8.65 |

| 4-CN | 7.90 |

| 4-NO₂ | 7.10 |

Steric Effects of Substituents

Substituents in the ortho position to the boronic acid group can introduce significant steric hindrance. This steric bulk can influence the conformation of the molecule and hinder the approach of reactants to the boron center. While often considered a challenge, steric hindrance can also be exploited to achieve selectivity in certain reactions. For instance, ortho-substituted phenylboronic acids can exhibit unique reactivity profiles in cross-coupling reactions, sometimes leading to the formation of atropisomers.[2][3]

Structural Data from X-ray Crystallography

Single-crystal X-ray diffraction studies provide valuable insights into the solid-state structure of substituted phenylboronic acids. These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In the solid state, phenylboronic acids often form dimeric structures through hydrogen bonding between the boronic acid hydroxyl groups.[1]

Table 2: Selected Crystallographic Data for Substituted Phenylboronic Acids

| Compound | C-B Bond Length (Å) | O-B-O Bond Angle (°) | Dihedral Angle (C-C-B-O) (°) | Reference |

| Phenylboronic acid | 1.562 | 119.5 | 1.9 | [1] |

| 4-Methoxycarbonylphenylboronic acid | 1.558 | 118.16 | 7.70 | [4] |

| 2,5-Difluorophenylboronic acid derivative | - | - | - | [5] |

| p-Bromophenylboronate ester | - | - | - | [6] |

Reactivity of Substituted Phenylboronic Acids

Substituted phenylboronic acids are renowned for their participation in a wide array of chemical transformations, most notably palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[7] The reaction is catalyzed by a palladium(0) complex and requires a base.

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electronic nature of the substituent on the phenylboronic acid can influence the rate of the transmetalation step. Generally, electron-donating groups on the phenylboronic acid accelerate the transmetalation step.

Table 3: Effect of Substituents on Yields in Suzuki-Miyaura Coupling

| Phenylboronic Acid Substituent | Aryl Halide | Product | Yield (%) | Reference |

| 4-OCH₃ | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 95 | [8] |

| 4-CH₃ | 4-Bromotoluene | 4,4'-Dimethylbiphenyl | 92 | [8] |

| H | Bromobenzene | Biphenyl | 88 | [9] |

| 4-Cl | 4-Chlorobromobenzene | 4-Chloro-4'-bromobiphenyl | 85 | [9] |

| 4-NO₂ | 4-Nitrobromobenzene | 4,4'-Dinitrobiphenyl | 78 | [9] |

Materials:

-

4-Methoxyphenylboronic acid (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (10 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid, 4-bromoanisole, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine to the flask.

-

Add the toluene, ethanol, and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,4'-dimethoxybiphenyl.[10]

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or an alcohol to form a carbon-nitrogen or carbon-oxygen bond, respectively.[11] This reaction is advantageous as it can often be carried out under mild conditions, open to the air, and at room temperature.[11]

The reactivity in Chan-Lam coupling is also influenced by the substituents on the phenylboronic acid. Electron-rich phenylboronic acids generally give higher yields in these reactions.[12]

Table 4: Effect of Substituents on Yields in Chan-Lam Coupling with Aniline

| Phenylboronic Acid Substituent | Product | Yield (%) | Reference |

| 4-OCH₃ | 4-Methoxydiphenylamine | 85 | [11] |

| 4-CH₃ | 4-Methyldiphenylamine | 82 | [11] |

| H | Diphenylamine | 75 | [13] |

| 4-Cl | 4-Chlorodiphenylamine | 70 | [13] |

| 4-NO₂ | 4-Nitrodiphenylamine | 65 | [13] |

Materials:

-

Phenylboronic acid (1.2 mmol)

-

Aniline (1.0 mmol)

-

Copper(II) acetate [Cu(OAc)₂] (0.1 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

-

To a round-bottom flask, add phenylboronic acid, aniline, and copper(II) acetate.

-

Add dichloromethane and pyridine to the flask.

-

Stir the reaction mixture at room temperature and open to the air.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 12-24 hours), dilute the mixture with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diphenylamine.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling Workflow

Caption: General experimental workflow for a Chan-Lam coupling reaction.

Influence of Substituents on Lewis Acidity

Caption: Relationship between substituent electronic effects and Lewis acidity.

Conclusion

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, offering a powerful platform for the construction of complex molecular architectures. Their reactivity is finely tunable through the strategic placement of substituents on the phenyl ring, allowing for precise control over reaction outcomes. A thorough understanding of the interplay between their structural, electronic, and reactive properties is paramount for their effective utilization in research, drug discovery, and materials science. This guide has provided a foundational overview of these key aspects, offering a valuable resource for scientists and researchers working with this important class of compounds.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

Chemical formula and molecular weight of 5-Acetyl-2-chlorophenylboronic acid.

An Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 5-Acetyl-2-chlorophenylboronic acid, a specialized organic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document outlines the compound's key chemical properties, its significance as a synthetic building block, and a general experimental framework for its application.

Compound Identification and Properties

This compound, also known by its IUPAC name (5-acetyl-2-chlorophenyl)boronic acid, is a disubstituted phenylboronic acid.[1] Such compounds are critical intermediates in modern organic synthesis. The presence of three key functional groups—a boronic acid, a chloro group, and an acetyl group—makes it a versatile reagent for constructing complex molecular architectures.

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (5-acetyl-2-chlorophenyl)boronic acid | [1] |

| Synonyms | 5-Acetyl-2-chlorobenzenboronic acid | [2] |

| CAS Number | 1022922-17-3 | [3][4] |

| Chemical Formula | C₈H₈BClO₃ | [1][2][4] |

| Molecular Weight | 198.41 g/mol | [4] |

| Monoisotopic Mass | 198.0255 Da | [1] |

Core Application in Organic Synthesis: The Suzuki-Miyaura Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[5]

The utility of this compound in this context is threefold:

-

The Boronic Acid Group: This is the active functional group that participates directly in the catalytic cycle with a palladium catalyst.

-

The Chloro Group: The ortho-chloro substituent influences the electronic properties of the phenyl ring and provides a potential secondary reaction site for further functionalization.

-

The Acetyl Group: The meta-acetyl group is a ketone functionality that can be used for subsequent chemical transformations, such as reduction, oxidation, or condensation reactions, allowing for the extension of the molecular scaffold.

The general workflow for utilizing a substituted phenylboronic acid like this compound in a Suzuki-Miyaura coupling is depicted below.

General Experimental Protocol: Suzuki-Miyaura Coupling

While specific reaction conditions must be optimized for each substrate pairing, the following provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid such as this compound.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, CsF, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine. Separate the organic layer.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by a suitable method, most commonly flash column chromatography, to yield the pure biaryl product.

This protocol serves as a foundational template. Researchers must tailor the choice of catalyst, base, solvent, and temperature to the specific electronic and steric properties of the coupling partners to achieve optimal yield and purity.

References

An In-depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid and its Synonyms in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetyl-2-chlorophenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its common synonyms, chemical properties, and its significant role in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document will further provide detailed experimental protocols and showcase relevant biological data for compounds synthesized using this versatile reagent.

Nomenclature and Identification

This compound is a specialized chemical reagent used in organic synthesis. For clarity and accurate identification in research and procurement, it is essential to be familiar with its various synonyms and identifiers.

The most frequently encountered synonyms for this compound are:

Accurate identification is further ensured by its unique CAS number:

A comprehensive list of identifiers is provided in the table below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | (5-acetyl-2-chlorophenyl)boronic acid[2][3] |

| Common Synonym | 5-ACETYL-2-CHLOROBENZENEBORONIC ACID[1] |

| CAS Number | 1022922-17-3[4][5][6][7] |

| Molecular Formula | C8H8BClO3[1][2] |

| Molecular Weight | 198.41 g/mol [3] |

| PubChem CID | 57349359 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 135-145 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

| Stability | Stable under recommended storage conditions. May dehydrate to form the corresponding boroxine (anhydride). |

Note: Physical properties can vary slightly depending on the purity and crystalline form of the material.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide, enabling the construction of complex molecular scaffolds with high efficiency and functional group tolerance.

This compound serves as a valuable building block in this reaction, introducing a substituted phenyl ring into a target molecule. This is particularly significant in the field of drug discovery, where the synthesis of novel, complex molecules is paramount for developing new therapeutic agents. The acetyl and chloro substituents on the phenyl ring provide specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final compound.

A key application of this building block is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Case Study: Synthesis of TNK2/ACK1 Kinase Inhibitors

Activated CDC42 Kinase 1 (ACK1), also known as Tyrosine Kinase Non-Receptor 2 (TNK2), is a non-receptor tyrosine kinase that has emerged as a promising target in cancer therapy. Overexpression and hyperactivity of TNK2 have been linked to the progression of various cancers. The development of potent and selective TNK2 inhibitors is therefore an active area of research.

While a direct synthesis of a TNK2 inhibitor using this compound is not explicitly detailed in the currently available literature, the structural motifs of known TNK2 inhibitors suggest its potential utility. For instance, the synthesis of benzopyrimidodiazepinone-based TNK2 inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. The 5-acetyl-2-chloroaniline moiety, which can be readily accessed from this compound, represents a viable fragment for incorporation into such inhibitor scaffolds.

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical TNK2 inhibitor utilizing a Suzuki-Miyaura coupling reaction.

Caption: Synthetic workflow for a hypothetical TNK2 inhibitor.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following provides a detailed, generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should note that reaction conditions may require optimization based on the specific heterocyclic halide used.

Materials:

-

This compound (1.2 equivalents)

-

Heterocyclic halide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents hypothetical IC50 values for a series of TNK2 inhibitors, illustrating the potential impact of the 5-acetyl-2-chlorophenyl moiety on inhibitory potency.

| Compound | R1 Group | TNK2 IC50 (nM) |

| 1 | Phenyl | 150 |

| 2 | 2-Chlorophenyl | 75 |

| 3 | 5-Acetylphenyl | 50 |

| 4 (Hypothetical) | 5-Acetyl-2-chlorophenyl | < 20 |

This hypothetical data suggests that the combination of the chloro and acetyl groups on the phenyl ring could lead to a significant enhancement in inhibitory activity against TNK2. The chloro group may engage in favorable halogen bonding interactions within the kinase's active site, while the acetyl group could form hydrogen bonds or occupy a specific hydrophobic pocket, thereby increasing the overall binding affinity.

Signaling Pathway

TNK2/ACK1 is a non-receptor tyrosine kinase that is activated by various receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Once activated, TNK2 phosphorylates a range of downstream substrates, leading to the activation of several pro-survival and proliferative signaling pathways, including the AKT and MAPK/ERK pathways. The following diagram illustrates a simplified representation of the TNK2 signaling pathway.

Caption: TNK2 signaling pathway and point of inhibition.

Conclusion

This compound and its common synonyms represent a valuable and versatile class of reagents for medicinal chemists and drug discovery professionals. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. A thorough understanding of its properties, reaction protocols, and potential applications, as exemplified by the case of TNK2 inhibitors, will undoubtedly facilitate the discovery of novel and effective therapeutic agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. PubChemLite - this compound (C8H8BClO3) [pubchemlite.lcsb.uni.lu]

- 3. 1022922-17-3|(5-Acetyl-2-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1022922-17-3 Cas No. | 5-Acetyl-2-chlorobenzeneboronic acid | Apollo [store.apolloscientific.co.uk]

- 6. scbt.com [scbt.com]

- 7. This compound [chemdict.com]

Unlocking New Frontiers in Research: A Technical Guide to the Applications of 5-Acetyl-2-chlorophenylboronic Acid

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of 5-Acetyl-2-chlorophenylboronic acid (CAS No. 1092549-92-5). While specific peer-reviewed research on this compound is nascent, its structural features position it as a valuable building block in synthetic and medicinal chemistry, particularly in the construction of complex biaryl molecules and novel therapeutic agents.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them key reagents in a variety of chemical transformations.[1] The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction's tolerance for a wide range of functional groups has cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This compound is a trifunctional reagent, possessing a boronic acid moiety for cross-coupling, a chloro-substituent that modulates the electronic properties of the aromatic ring, and an acetyl group that can serve as a synthetic handle for further derivatization. This unique combination of functional groups opens a wide array of possibilities for its application in discovery research.

Core Application: Synthesis of Bioactive Molecules

The primary documented application of this compound is as a key intermediate in the synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of small-molecule inhibitors targeting the eukaryotic initiation factor 4E (eIF4E), a protein implicated in tumorigenesis.

Case Study: Development of eIF4E Inhibitors

In the field of oncology, the eIF4E protein is a promising target as it plays a crucial role in initiating the translation of messenger RNA (mRNA) required for cell proliferation and survival. The formation of the eIF4F complex, which includes eIF4E, is a critical step for cap-dependent translation, a process often dysregulated in cancer.

Patents have disclosed the use of this compound in the synthesis of benzoic acid derivatives designed to inhibit the eIF4E-eIF4G interaction, thereby blocking the formation of the eIF4F complex and inhibiting translation. These compounds are being explored for their potential in cancer therapy.

Quantitative Data

The synthesis of these potential eIF4E inhibitors involves a Suzuki-Miyaura coupling reaction followed by a hydrolysis step. The reported yield for this two-step process highlights the compound's utility, although optimization is likely required for large-scale synthesis.

| Product Class | Key Reaction | Starting Material | Reported Yield (2-Step) | Source |

| Benzoic acid derivatives (eIF4E Inhibitors) | Suzuki Coupling / Hydrolysis | This compound | 7% | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

While the specific "General Procedure A" from the patent literature is not publicly detailed, a representative protocol for a Suzuki-Miyaura coupling reaction involving an aryl chloride and an arylboronic acid is provided below. This protocol is based on established methods and serves as a robust starting point for researchers.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound from this compound and a generic aryl halide coupling partner (e.g., 4-bromoanisole).

Materials:

-

This compound (1.2 equivalents)

-

Aryl Halide (e.g., 4-bromoanisole) (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of toluene.

-

Evacuate and backfill the reaction flask with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Add toluene and water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe.

-

Add the pre-mixed catalyst solution to the reaction flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the experimental and biological processes.

Other Potential Research Applications

Based on the known reactivity of arylboronic acids, this compound holds significant potential in several other research domains:

-

Materials Science: The biaryl structures synthesized via Suzuki-Miyaura coupling are central to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. The specific electronic properties imparted by the chloro- and acetyl-substituents could be exploited to fine-tune the performance of these materials.

-